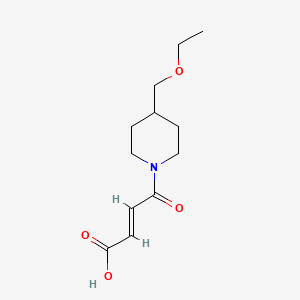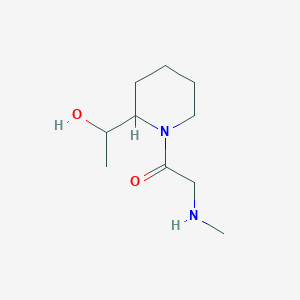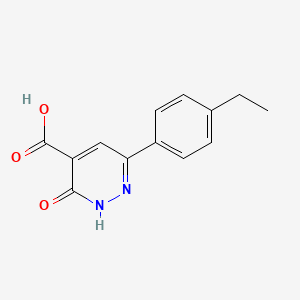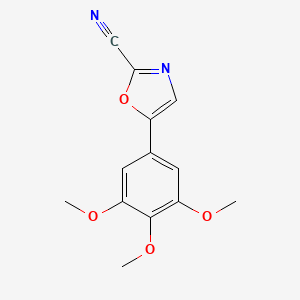
5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .Molecular Structure Analysis
The molecular structure of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile consists of a central oxazole ring attached to a phenyl ring substituted with three methoxy groups.Chemical Reactions Analysis
While specific chemical reactions involving 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile are not available, similar compounds have been synthesized and evaluated for their biological activity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-Arylsulfonyl-1,3-oxazole-4-carbonitriles, a class of compounds related to 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile, have shown promising results in anticancer research. A study by Kachaeva et al. (2018) synthesized and characterized various 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, demonstrating their growth inhibitory and cytostatic activities against cancer cell lines at submicromolar concentrations. These compounds exhibited high selectivity towards leukemia cell lines, with some showing considerable cytotoxic selectivity towards renal and breast cancer subpanels, suggesting their potential as frameworks for developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Synthesis and Chemical Transformation
The copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone, as described by Xu et al. (2017), provides insights into the chemical transformation of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile. This study highlights a protocol for synthesizing 5-aryloxazole-4-carbonitrile using potassium ferricyanide, showcasing a radical coupling mechanism and the dual role of potassium ferricyanide as a cyanide source and a coupling partner for oxazole cyclization (Xu, Qin, Yi, Wang, Chen, Zhang, Zhao, & Gong, 2017).
Pharmaceutical Properties
The synthesis and physicochemical properties of various oxazole derivatives, including those related to 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile, have been explored by Sameluk and Kaplaushenko (2015). Their research into acetonitrilothio-1,2,4-triazoles and their derivatives indicates potential pharmacological activities such as antitumor, anti-inflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).
Antiviral Activity
A study by Kachaeva et al. (2019) on derivatives of 1,3-oxazole-4-carbonitrile, closely related to 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile, revealed their in vitro activity against human cytomegalovirus (HCMV). This study synthesized 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile, demonstrating considerable antiviral activity against both a normal laboratory HCMV strain and a resistant isolate, suggesting their potential in developing new anti-HCMV drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).
Zukünftige Richtungen
The future directions for research on 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile could include further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, 2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)-benzo[d]oxazol-5-yl)-benzamide was found to be a potent anti-inflammatory agent with less ulcerogenic potential, suggesting that this series of compounds could be further explored for the development of safer and more active anti-inflammatory agents .
Wirkmechanismus
Target of Action
The primary targets of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, a critical process in cell division . It can also inhibit the function of Hsp90, a protein that assists in the proper folding of other proteins .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it can cause misfolding of client proteins, leading to their degradation and disruption of cellular processes .
Pharmacokinetics
The trimethoxyphenyl group, a component of the compound, is known to be a pharmacophore in numerous potent agents, suggesting that it may contribute to the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile’s action include disruption of cell division, protein misfolding, oxidative stress, altered gene expression, disrupted signal transduction, and inhibited cell growth . These effects can lead to cell death, particularly in cancer cells, making the compound a potential anticancer agent .
Eigenschaften
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIZFBOJITZAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



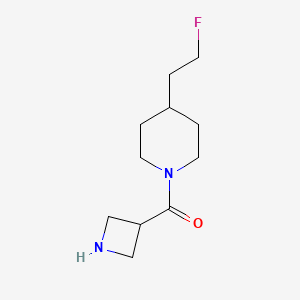


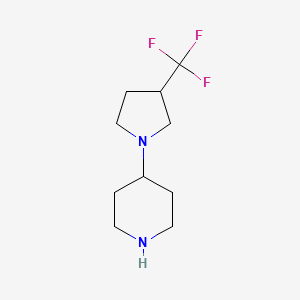


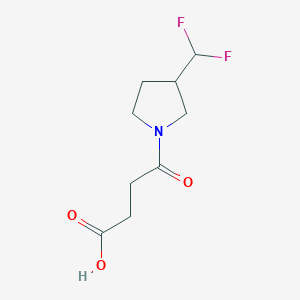
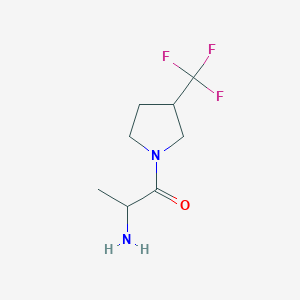
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)

